Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 380352-37-4
VCID: VC21418434
InChI: InChI=1S/C22H25NO4/c1-3-26-22(25)18-14(2)27-21-16-10-6-5-9-15(16)20(24)17(19(18)21)13-23-11-7-4-8-12-23/h5-6,9-10,24H,3-4,7-8,11-13H2,1-2H3
SMILES: CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCCCC4)C
Molecular Formula: C22H25NO4
Molecular Weight: 367.4g/mol

Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate

CAS No.: 380352-37-4

Cat. No.: VC21418434

Molecular Formula: C22H25NO4

Molecular Weight: 367.4g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate - 380352-37-4

Specification

CAS No. 380352-37-4
Molecular Formula C22H25NO4
Molecular Weight 367.4g/mol
IUPAC Name ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzo[g][1]benzofuran-3-carboxylate
Standard InChI InChI=1S/C22H25NO4/c1-3-26-22(25)18-14(2)27-21-16-10-6-5-9-15(16)20(24)17(19(18)21)13-23-11-7-4-8-12-23/h5-6,9-10,24H,3-4,7-8,11-13H2,1-2H3
Standard InChI Key PRSVDIQZHJYQGU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCCCC4)C
Canonical SMILES CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCCCC4)C

Introduction

Chemical Identity

Molecular Formula: C22_{22}H25_{25}NO4_{4}
Molecular Weight: 367.4 g/mol

Synonyms:

  • Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)naphtho[1,2-b]furan-3-carboxylate

  • Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzo[g]benzofuran-3-carboxylate

Structural Characteristics

The compound belongs to the naphthofuran class and features:

  • A fused aromatic naphtho[1,2-b]furan core.

  • A piperidinylmethyl substituent at position 4.

  • An ethyl ester group at position 3.

  • A hydroxyl group at position 5.

These structural elements contribute to its potential bioactivity by enabling interactions with biological targets.

Synthesis

While specific synthesis details are not provided in the available data, compounds like this are typically synthesized via multi-step organic reactions involving:

  • Formation of the naphthofuran core through cyclization reactions.

  • Introduction of the piperidinylmethyl substituent via alkylation.

  • Esterification to introduce the ethyl carboxylate group.

These steps often require catalysts and controlled reaction conditions to ensure high yields and purity.

Potential Applications

Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate is a candidate for drug development due to its structural complexity and functional diversity. Possible applications include:

  • Pharmacological Research:

    • The compound may act on biological pathways involving aromatic or heterocyclic interactions.

    • Its hydroxyl group could facilitate hydrogen bonding with enzymes or receptors.

  • Medicinal Chemistry:

    • As a scaffold for designing derivatives with enhanced activity or specificity.

    • Potential use in targeting diseases where naphthofuran derivatives have shown efficacy (e.g., cancer, inflammation).

  • Material Science:

    • Due to its aromatic structure, it might have applications in organic electronics or as a precursor for functional materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator